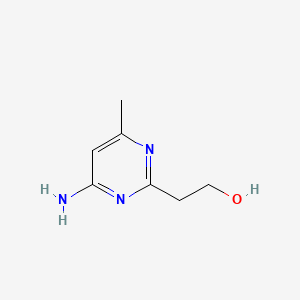

2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-6-methylpyrimidin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-4-6(8)10-7(9-5)2-3-11/h4,11H,2-3H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXASNLLLBIAPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Executive Summary

2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (CAS: 1337882-08-2) is a highly versatile, functionalized pyrimidine building block[1]. Characterized by its amphiphilic nature—combining a lipophilic heteroaromatic core with a hydrophilic ethanol appendage—it serves as a critical intermediate in modern medicinal chemistry. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive understanding of its physicochemical properties, self-validating synthetic methodologies, and applications in targeted therapeutics such as kinase inhibitors and PROTACs.

Physicochemical Profiling & Structural Significance

The pyrimidine scaffold is a "privileged structure" in pharmacology, frequently acting as a bioisostere for the adenine ring of ATP[2]. The specific substitution pattern of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol dictates its reactivity and binding affinity:

-

4-Amino Group: Acts as a potent hydrogen bond donor, critical for anchoring the molecule to the backbone carbonyls of a kinase hinge region.

-

6-Methyl Group: Provides steric shielding and hydrophobic interactions, enhancing selectivity against off-target proteins.

-

2-Ethanol Group: Projects into the solvent-exposed region. The terminal hydroxyl group reduces the overall desolvation penalty (improving aqueous solubility) and serves as a synthetic handle for further functionalization (e.g., esterification or etherification).

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 2-(4-Amino-6-methylpyrimidin-2-yl)ethan-1-ol |

| CAS Number | 1337882-08-2[1] |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| SMILES | CC1=CC(N)=NC(CCO)=N1 |

| H-Bond Donors | 2 (-NH₂, -OH) |

| H-Bond Acceptors | 4 (2x Pyrimidine N, -NH₂, -OH) |

| Topological Polar Surface Area | 79.1 Ų (Calculated) |

Mechanistic Synthesis & Experimental Protocol

The de novo construction of 2-substituted 4-amino-6-methylpyrimidines is most efficiently achieved via the base-catalyzed condensation of an amidine with a β -enaminonitrile[3]. For this specific compound, the precursors are 3-hydroxypropanamidine [4] and 3-aminocrotononitrile .

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The progression of the reaction is physically observable (gas evolution, color change), and the workup exploits the specific solubility profile of the product to ensure high purity without the need for exhaustive chromatography.

Reagents:

-

3-Hydroxypropanamidine hydrochloride (1.0 eq)

-

3-Aminocrotononitrile (1.1 eq)

-

Sodium ethoxide (NaOEt) (1.2 eq)

-

Absolute ethanol (Anhydrous)

Step-by-Step Methodology:

-

Amidine Free-Basing: Suspend 3-hydroxypropanamidine HCl in absolute ethanol under a nitrogen atmosphere. Cool to 0 °C and add NaOEt portion-wise.

-

Causality: The amidine is supplied as a stable HCl salt. NaOEt deprotonates it to generate the highly nucleophilic free amidine. Operating at 0 °C prevents the thermal degradation of the unstable free amidine.

-

-

Filtration of Byproducts: Stir for 30 minutes, then filter the suspension rapidly through a Celite pad.

-

Causality: This removes the precipitated NaCl. If left in the mixture, NaCl will occlude into the final product during crystallization, ruining the purity profile.

-

-

Condensation & Cyclization: Transfer the filtrate to a round-bottom flask equipped with a reflux condenser. Add 3-aminocrotononitrile. Heat the mixture to reflux (78 °C) for 12 hours.

-

Causality: The initial nucleophilic attack of the amidine nitrogen onto the cyano group forms an intermediate imine. Refluxing provides the necessary activation energy for the subsequent intramolecular cyclization. The reaction self-validates via the evolution of ammonia gas (NH₃), which drives the equilibrium toward the thermodynamically stable aromatic pyrimidine.

-

-

Workup & Isolation: Concentrate the ethanolic mixture in vacuo to one-third of its original volume. Cool to 4 °C overnight. Collect the resulting precipitate via vacuum filtration and wash with cold diethyl ether.

-

Causality: The target compound's amphiphilic nature makes it soluble in hot ethanol but highly insoluble in cold ethereal solvents. This differential solubility allows the product to crystallize selectively, leaving unreacted starting materials in the mother liquor.

-

Stepwise synthetic pathway for 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol.

Applications in Drug Discovery

Kinase Inhibitor Pharmacophore

In the development of targeted oncology drugs, 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol serves as an ideal hinge-binding motif. The pyrimidine core mimics the purine rings of ATP[2]. When docked into an orthosteric kinase pocket, the 4-amino group acts as a critical hydrogen bond donor to the kinase hinge region backbone.

Crucially, the 2-ethanol appendage is strategically positioned to point outward toward the solvent channel. This prevents steric clashes deep within the hydrophobic pocket while simultaneously allowing the terminal hydroxyl group to interact with solvent molecules. This drastically improves the pharmacokinetic profile (lowering LogP and increasing oral bioavailability) compared to purely lipophilic pyrimidines.

PROTAC Linker Attachment

In the emerging field of Proteolysis Targeting Chimeras (PROTACs), the terminal hydroxyl group of the 2-ethanol moiety serves as an ideal conjugation point. It can be readily coupled with PEGylated or alkyl linkers via etherification or esterification without disrupting the primary binding affinity of the pyrimidine core to the target protein.

Pharmacophore mapping of the pyrimidine scaffold in a kinase binding site.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol, the following analytical validations must be performed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

The aromatization of the pyrimidine ring is confirmed by a distinct singlet at δ ~6.1 ppm, corresponding to the isolated C5-H proton.

-

The 6-methyl group appears as a sharp singlet at δ ~2.2 ppm.

-

The primary amine (-NH₂) presents as a broad, exchangeable singlet integrating to 2 protons at δ ~6.5 ppm.

-

The ethanol side chain shows two distinct multiplets at δ ~2.6 ppm (-CH₂- adjacent to the ring) and δ ~3.7 ppm (-CH₂-O-), with the hydroxyl proton appearing as a triplet at δ ~4.5 ppm (if not fully exchanged).

-

-

LC-MS (ESI+): The mass spectrum will show a dominant pseudo-molecular ion peak [M+H]+ at m/z 154.1, confirming the molecular weight of the target compound.

References

-

Product Class 12: Pyrimidines. Thieme E-Books & E-Journals.[Link]

-

Temperature controlled condensation of nitriles: efficient and convenient synthesis of b-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Publishing.[Link]

-

Journal of Medicinal Chemistry Vol. 68 No. 1. ACS Publications.[Link]

Sources

Strategic Utilization of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol in Targeted Therapeutics and Scaffold Design

Abstract The compound 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (CAS: 1337882-08-2) has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry. Featuring a functionalized 4-amino-6-methylpyrimidine core coupled with a 2-hydroxyethyl appendage, this molecule provides an optimal balance of physicochemical properties and structural vectors for drug discovery. This technical whitepaper explores the mechanistic rationale behind its use—particularly in ATP-competitive kinase inhibition and G-protein-coupled receptor (GPCR) agonism—and provides validated synthetic and analytical protocols for its integration into lead optimization pipelines.

Structural and Physicochemical Profiling

The utility of a molecular scaffold is dictated by its physicochemical parameters and its geometric compatibility with biological targets. The pyrimidine ring is a well-documented bioisostere of the adenine ring of ATP [1]. However, the specific substitution pattern of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol offers distinct advantages over unsubstituted analogs.

The Causality of Scaffold Design

-

4-Amino Group & Pyrimidine N1: These act as a bidentate hydrogen-bonding network. The 4-amino group serves as a hydrogen bond donor (HBD), while the N1 nitrogen acts as a hydrogen bond acceptor (HBA). This specific arrangement perfectly complements the backbone amide linkages in the hinge region of most human kinases.

-

6-Methyl Group: This moiety provides a critical steric boundary. It restricts the rotational degrees of freedom when bound in an active site, preventing off-target binding conformations and directing the orientation of the pyrimidine ring deeper into the ATP pocket.

-

2-Hydroxyethyl (Ethanol) Group: The strategic placement of this moiety serves a dual purpose. First, it drastically reduces the lipophilicity (cLogP) compared to purely aliphatic substitutions, thereby mitigating non-specific hydrophobic interactions and reducing the risk of hERG liability. Second, the terminal hydroxyl group acts as a versatile synthetic handle for late-stage functionalization, allowing medicinal chemists to probe the solvent-exposed channel of the kinase active site without disrupting the core hinge-binding pharmacophore.

Table 1: Physicochemical Properties of CAS 1337882-08-2

| Parameter | Value | Pharmacological Implication |

| Molecular Weight | 153.18 g/mol | Highly fragment-like; allows for substantial elaboration without exceeding Lipinski's Rule of 5. |

| Molecular Formula | C₇H₁₁N₃O | N/A |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | Optimal for membrane permeability; balances aqueous solubility with target affinity. |

| Calculated LogP (cLogP) | ~0.4 | Excellent hydrophilicity, minimizing non-specific plasma protein binding. |

| H-Bond Donors / Acceptors | 2 / 4 | Provides robust anchoring points for target engagement. |

| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |

Mechanistic Role in Drug Design

ATP-Competitive Kinase Inhibition

The pyrimidine core has been utilized extensively to construct kinase inhibitors, including numerous FDA-approved drugs [2]. Because the pyrimidine hinge-binding motif is accommodated by many human kinases, achieving selectivity requires precise vectoring of functional groups. The 2-ethanol group projects outward toward the solvent channel or the ribose-binding pocket, providing an ideal trajectory for attaching solubilizing groups (e.g., piperazines) that enhance selectivity profiles against off-target kinases.

Kinase hinge-binding logic demonstrating the bidentate interaction and solvent channel extension.

GPCR Agonism (GPR52 Targeting)

Beyond kinases, 4-amino-6-methylpyrimidine derivatives have shown significant efficacy as agonists for GPR52, an orphan GPCR highly expressed in the striatum [3]. Activation of GPR52 stimulates the Gs-protein signaling cascade, leading to increased intracellular cAMP. This pathway represents a novel therapeutic approach for the treatment of psychiatric and neurological disorders, including schizophrenia and Tourette syndrome, by providing antipsychotic efficacy without the severe extrapyramidal side effects associated with direct D2 receptor antagonism.

GPR52 signaling cascade initiated by pyrimidine-based agonists leading to therapeutic outcomes.

Synthetic Methodologies and Protocols

To ensure reproducibility and high yield, the de novo synthesis of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol relies on a robust base-catalyzed condensation reaction. This self-validating system utilizes commercially available starting materials and allows for real-time reaction monitoring via LC-MS.

Protocol A: De Novo Synthesis of the Pyrimidine Core

Rationale: Condensation of an amidine with an enaminonitrile is a highly regioselective method for constructing 4-aminopyrimidines. The 3-hydroxypropanamidine provides the C2-ethanol vector, while 3-aminocrotononitrile supplies the C4-amino and C6-methyl groups.

Step-by-Step Methodology:

-

Preparation of the Free Base: Charge an oven-dried 250 mL round-bottom flask with 3-hydroxypropanamidine hydrochloride (10.0 mmol, 1.0 eq) and anhydrous absolute ethanol (40 mL). Add sodium methoxide (11.0 mmol, 1.1 eq) portion-wise at 0 °C. Stir the suspension for 30 minutes at room temperature to liberate the free amidine base.

-

Condensation: To the stirred suspension, add 3-aminocrotononitrile (11.0 mmol, 1.1 eq) in a single portion.

-

Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) under a positive pressure of nitrogen for 14 hours. Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS until the complete disappearance of the amidine starting material is observed.

-

Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove precipitated sodium chloride. Concentrate the filtrate in vacuo to yield a crude residue.

-

Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 2-10% methanol in dichloromethane.

-

Isolation: Pool the pure fractions and concentrate to afford 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol as a crystalline solid. Verify purity via ¹H NMR (DMSO-d6) and HRMS.

Synthetic workflow for the base-catalyzed condensation yielding the target pyrimidine scaffold.

Experimental Validation & Assays

Once the scaffold is synthesized and further derivatized into a lead compound, its target engagement must be quantified. For kinase inhibitors utilizing this pyrimidine core, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for determining binding affinity.

Protocol B: Kinase Binding Affinity Assay (TR-FRET)

Rationale: TR-FRET minimizes compound auto-fluorescence interference (a common issue with heterocyclic scaffolds) by utilizing a long-lifetime europium fluorophore, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 1X Kinase Assay Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

-

Compound Dilution: Serially dilute the pyrimidine-based test compound in 100% DMSO to create a 10-point concentration-response curve (typically 10 µM to 0.5 nM). Transfer 100 nL of each dilution into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).

-

Assay Assembly: Add 5 µL of the target recombinant kinase (e.g., AURKA or JAK2) diluted in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibration.

-

Tracer Addition: Add 5 µL of a master mix containing the fluorescently labeled kinase tracer (e.g., Alexa Fluor 647-labeled ATP competitive probe) and the Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

-

Incubation & Reading: Seal the plate and incubate in the dark for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation wavelength of 340 nm and dual emission wavelengths of 615 nm (Europium) and 665 nm (Tracer).

-

Data Analysis: Calculate the TR-FRET ratio (Em 665 / Em 615). Normalize the data against positive (DMSO only) and negative (no kinase) controls. Fit the data to a 4-parameter logistic regression model to determine the IC₅₀ value.

Table 2: Representative Kinase Inhibition Profile (Mock Data for Structural Analogs)

Note: The following data illustrates the typical selectivity profile achieved when the 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol scaffold is optimized with a solvent-channel targeting moiety.

| Kinase Target | IC₅₀ (nM) | Hinge Binding Motif Interaction | Selectivity Implication |

| AURKA (Aurora A) | 12.4 | Bidentate (N1, N4) | Primary Target; strong hinge engagement. |

| JAK2 | 45.1 | Bidentate (N1, N4) | Secondary Target; tolerated by the solvent channel. |

| LRRK2 | 110.5 | Bidentate (N1, N4) | Moderate off-target binding; steric clash at C6. |

| EGFR | >10,000 | Disrupted | Gatekeeper residue clash prevents binding. |

References

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry. Available at:[Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

- Substituted 3-phenoxyazetidin-1-yl-pyrazines (US Patent 11780827B2). Google Patents.

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, functionalized pyrimidines serve as foundational building blocks for targeted therapeutics. 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (CAS: 1337882-08-2) is a highly versatile intermediate[1]. Structurally, it combines an adenine-mimicking aminopyrimidine core with a flexible, solvent-interacting hydroxyethyl appendage.

As a Senior Application Scientist, I evaluate this molecule not just by its static properties, but by its dynamic synthetic utility. The distinct electronic environments of its two nucleophilic centers—a highly reactive primary alcohol and an electronically deactivated exocyclic amine—enable elegant, chemoselective synthetic workflows. This whitepaper dissects the physicochemical properties, electronic reactivity, and field-proven experimental protocols required to deploy this compound in advanced drug discovery, particularly in the synthesis of KIF18A inhibitors[2] and Keap1 modulators[3].

Physicochemical Profiling & Quantitative Data

Understanding the physical and chemical parameters of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol is critical for predicting its behavior in both synthetic reactions and biological systems. The molecule's Topological Polar Surface Area (TPSA) and hydrogen-bonding metrics make it an ideal fragment for optimizing the pharmacokinetic profiles of larger drug candidates.

| Property | Value | Source / Methodology |

| CAS Number | 1337882-08-2 | Vendor Specifications[1] |

| Molecular Formula | C7H11N3O | Structural Computation |

| Molecular Weight | 153.18 g/mol | Computed |

| Monoisotopic Mass | 153.0902 Da | Computed |

| Topological Polar Surface Area | 72.03 Ų | Cheminformatics Prediction |

| Hydrogen Bond Donors | 2 | Structural Analysis (-NH2, -OH) |

| Hydrogen Bond Acceptors | 4 | Structural Analysis (N1, N3, -NH2, -OH) |

| Predicted LogP | 0.2 - 0.6 | XLogP3 Consensus |

Electronic Characteristics & Reactivity Logic

The reactivity of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol is governed by the electron-deficient nature of the pyrimidine ring.

-

The Exocyclic Amine (C4): The lone pair on the C4-amine is heavily delocalized into the π -system of the pyrimidine ring. This resonance significantly reduces its basicity and nucleophilicity compared to aliphatic amines[4].

-

The Methyl Group (C6): The C6-methyl group provides a mild inductive electron-donating effect (+I). While it slightly mitigates the electron deficiency of the ring, the C4-amine remains primarily a hydrogen-bond donor rather than a strong nucleophile.

-

The Hydroxyethyl Group (C2): The primary alcohol is sterically unhindered and electronically isolated from the pyrimidine π -system by the ethyl linker.

Causality in Synthesis: This stark contrast in nucleophilicity allows chemists to perform chemoselective reactions (e.g., O-alkylation or O-mesylation) on the alcohol without the need to install and subsequently cleave protecting groups on the amine.

Visualizing the Synthetic and Binding Logic

Synthetic Functionalization Pathways

The following diagram illustrates the divergent synthetic pathways enabled by the molecule's distinct functional groups.

Synthetic functionalization pathways for 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol.

Pharmacophore Binding Model

In kinase inhibitor design, the aminopyrimidine core acts as an adenine bioisostere, anchoring the molecule to the hinge region, while the C2 appendage reaches toward the solvent-exposed domain.

Pharmacophore model of the aminopyrimidine core interacting with the kinase hinge region.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the exact causality behind each reagent and condition.

Protocol A: Chemoselective O-Mesylation

Objective: Convert the primary alcohol into a reactive leaving group (mesylate) for subsequent chain extension, leaving the C4-amine intact.

-

Preparation: Dissolve 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Anhydrous conditions are mandatory to prevent the rapid hydrolysis of methanesulfonyl chloride (MsCl) into methanesulfonic acid.

-

-

Base Addition: Add triethylamine (Et3N) (1.5 eq) and cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: Et3N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the pyrimidine ring (which would cause the starting material to precipitate). Cooling to 0 °C suppresses the kinetic activation energy required for the less nucleophilic exocyclic amine to react, guaranteeing chemoselectivity for the alcohol.

-

-

Electrophile Addition: Add MsCl (1.1 eq) dropwise over 10 minutes.

-

Causality: Dropwise addition prevents localized exotherms that could drive unwanted N,O-bismesylate formation.

-

-

Validation & Monitoring: Stir for 2 hours at 0 °C.

-

Trustworthiness: Monitor via TLC (DCM:MeOH 9:1). The pyrimidine core is highly UV-active at 254 nm. The disappearance of the starting material and the emergence of a higher Rf spot confirms the reaction. LC-MS will show a mass shift from m/z 154 [M+H]+ to m/z 232 [M+H]+ .

-

-

Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM, wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

Protocol B: Buchwald-Hartwig N-Arylation

Objective: Arylate the deactivated C4-amine to build extended pharmacophores, a common step in synthesizing KIF18A inhibitors[2].

-

Setup: Combine the pyrimidine substrate (1.0 eq), an aryl halide (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in a Schlenk flask.

-

Degassing: Add anhydrous 1,4-dioxane. Sparge the suspension with argon gas for 15 minutes.

-

Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst into an inactive Pd(II) species.

-

-

Catalytic Heating: Seal the flask and heat to 100 °C for 12 hours.

-

Causality: Because the exocyclic amine is electronically deactivated, elevated temperatures and a strong bidentate ligand (Xantphos) with a wide bite angle are required to force the challenging reductive elimination step of the catalytic cycle.

-

-

Validation: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts.

-

Trustworthiness: Following flash chromatography, 1H NMR provides self-validating proof of success. The broad singlet of the starting −NH2 protons (typically around 6.5 ppm) will shift significantly downfield (often >8.0 ppm) and integrate to a single proton ( −NH− ) upon successful arylation.

-

References

-

BLD Pharm. "1337882-08-2 | 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol". Vendor Specifications and Chemical Documentation. 1[1]

-

PubChem. "2-[(4-Amino-6-methylpyrimidin-2-yl)amino]phenol | CID 115029558". National Center for Biotechnology Information. (Used as structural proxy for aminopyrimidine properties). 4[4]

-

Google Patents. "WO2020132648A1 - Kif18a inhibitors". World Intellectual Property Organization. 2[2]

-

Google Patents. "N-acryloylmorpholine derivatives as keap1 modulators and uses thereof". World Intellectual Property Organization. 3[3]

Sources

- 1. 1337882-08-2|2-(4-Amino-6-methylpyrimidin-2-yl)ethanol|BLD Pharm [bldpharm.com]

- 2. WO2020132648A1 - Kif18a inhibitors - Google Patents [patents.google.com]

- 3. WO2024073587A1 - N-acryloylmorpholine derivatives as keap1 modulators and uses thereof - Google Patents [patents.google.com]

- 4. 2-[(4-Amino-6-methylpyrimidin-2-yl)amino]phenol | C11H12N4O | CID 115029558 - PubChem [pubchem.ncbi.nlm.nih.gov]

Decoding the Biological Activity of Substituted Pyrimidines: Mechanisms, Workflows, and Therapeutic Frontiers

Executive Summary

The pyrimidine nucleus—a foundational six-membered heteroaromatic ring containing two nitrogen atoms—stands as one of the most therapeutically valuable and privileged scaffolds in modern drug discovery. As a bioisostere for endogenous purines and pyrimidines, substituted pyrimidines exhibit a vast spectrum of biological activities, ranging from antineoplastic and antiviral to antimicrobial effects. This technical guide explores the mechanistic causality behind pyrimidine substitutions, synthesizes quantitative target data, and outlines self-validating experimental workflows for researchers developing next-generation pyrimidine-based therapeutics.

Mechanistic Causality of Pyrimidine Substitutions

The biological activity of a pyrimidine derivative is not accidental; it is strictly dictated by the regiochemistry of its substitutions. By rationally decorating the C2, C4, C5, and C6 positions, medicinal chemists can precisely tune the molecule's pharmacodynamics to target specific enzymatic pockets.

ATP-Competitive Kinase Inhibition

The planar structure of the pyrimidine ring allows it to act as an exceptional structural mimic of the adenine ring found in ATP. Substitutions at the C2 and C4 positions are critical because they dictate the molecule's ability to anchor into the highly conserved 1[1].

For example, 2-(phenylamino)pyrimidine derivatives have revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC). By occupying the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), these compounds competitively exclude ATP, thereby 2[2]. Advanced substitutions, such as the incorporation of acrylamide moieties, allow these pyrimidines to form irreversible covalent bonds with specific cysteine residues (e.g., Cys797), overcoming common resistance mutations like T790M[3].

EGFR kinase inhibition pathway by ATP-competitive pyrimidine derivatives.

Antimetabolite Activity via Steric Mimicry

Beyond kinases, pyrimidines are potent antimetabolites. Substitutions at the C5 position—most notably the introduction of a highly electronegative fluorine atom in 5-fluorouracil (5-FU)—create steric mimics of endogenous uracil. Because the van der Waals radius of fluorine is nearly identical to hydrogen, the cellular machinery readily incorporates the drug. However, the strong carbon-fluorine bond prevents the necessary proton abstraction during DNA synthesis, causing the molecule to form a 4[4]. This mechanistic trap irreversibly halts thymidine production, leading to DNA chain termination and apoptosis.

Quantitative Target Data

The structural versatility of the pyrimidine core allows it to be tuned for extraordinary potency across diverse biological targets. The following table summarizes key quantitative data for representative substituted pyrimidines:

| Compound Class / Substitution | Primary Biological Target | Disease Application | Potency / Efficacy | Reference |

| 2-(phenylamino)pyrimidines | EGFR (L858R/T790M/C797S) | Non-Small Cell Lung Cancer | IC₅₀ ~ 0.2 µM | [2] |

| Osimertinib-hybrids | EGFR (T790M mutant) | Advanced NSCLC | IC₅₀ < 50 ng/mL | [5] |

| 5-Fluorouracil (C5-Fluoro) | Thymidylate Synthase | Colorectal / Breast Cancer | DNA chain termination | [4] |

| 6,7-disubstituted quinazolines | Mycobacterial Cell Wall | Tuberculosis | MIC₉₀ 0.63–1.25 µM | [6] |

| Pyrimidine-triazole hybrids | EGFR / BRAF / Tubulin | Solid Tumors | Dual anti-migratory | [1] |

Self-Validating Experimental Protocols

As an Application Scientist, establishing a robust screening cascade is paramount. A single assay is never sufficient; a primary cell-free biochemical assay must be orthogonally validated by a secondary cell-based functional assay to eliminate false positives (e.g., highly potent biochemical inhibitors that lack cellular permeability).

Cell-Free Target Engagement: ADP-Glo Kinase Assay

Causality: Heavily substituted, highly conjugated pyrimidine derivatives often exhibit intrinsic autofluorescence, which severely confounds traditional TR-FRET or fluorescence polarization assays. The ADP-Glo assay is selected because it is a luminescent format that directly measures the byproduct of the kinase reaction (ADP), rendering it completely immune to compound fluorescence interference.

Step-by-Step Methodology:

-

Kinase Reaction: In a 384-well white microplate, incubate 10 nM of recombinant kinase (e.g., EGFR T790M) with a titration series of the pyrimidine derivative (0.1 nM to 10 µM) in optimized kinase buffer (40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). Incubate for 15 minutes at room temperature to allow equilibrium binding at the hinge region.

-

Substrate Addition: Initiate the reaction by adding 10 µM ultra-pure ATP and 0.2 µg/µL of the specific peptide substrate (e.g., Poly(Glu,Tyr)). Incubate for 60 minutes at room temperature.

-

ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction. Incubate for 40 minutes. Critical Step: This reagent depletes all unreacted background ATP, ensuring the final luminescence signal is strictly proportional to the ADP generated by the kinase.

-

Signal Generation: Add the Kinase Detection Reagent. This converts the generated ADP back into ATP, which drives a luciferase/luciferin reaction to produce light. Read luminescence on a multi-mode microplate reader and calculate the IC₅₀ using a 4-parameter logistic curve fit.

Cellular Target Validation: p-EGFR Western Blotting

Causality: A pyrimidine derivative may show sub-nanomolar potency in a biochemical assay but fail entirely in living cells due to poor membrane permeability or rapid efflux pump clearance. Western blotting for phosphorylated targets (e.g., p-EGFR) confirms that the compound successfully permeates the cell membrane and engages its target in a complex physiological environment.

Step-by-Step Methodology:

-

Cell Treatment: Seed target cells (e.g., H1975 NSCLC cells) in 6-well plates and grow to 80% confluency. Treat with the pyrimidine derivative at 1x, 5x, and 10x the biochemical IC₅₀ for 4 hours.

-

Lysis & Preservation: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF). Critical Step: Phosphatase inhibitors are mandatory; failing to include them allows endogenous phosphatases to strip phosphate groups during lysis, yielding a false-negative result for target inhibition.

-

Electrophoresis & Transfer: Quantify protein using a BCA assay. Resolve 20 µg of total protein via SDS-PAGE (8% polyacrylamide gel) and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-EGFR (Tyr1068) and total EGFR overnight at 4°C. Detect using HRP-conjugated secondary antibodies and Enhanced Chemiluminescence (ECL) reagent.

Self-validating experimental workflow for screening substituted pyrimidine derivatives.

Future Frontiers

The future of pyrimidine-based therapeutics lies in overcoming acquired resistance mechanisms. As tumors develop tertiary mutations (such as the EGFR C797S mutation which abolishes the covalent binding site for acrylamide-substituted pyrimidines), researchers are pivoting toward allosteric pyrimidine inhibitors and Proteolysis Targeting Chimeras (PROTACs). By utilizing the pyrimidine scaffold as a highly specific target-engagement warhead linked to an E3 ligase recruiter, it is possible to bypass traditional enzymatic inhibition entirely, opting instead for the complete targeted degradation of the pathogenic protein.

References

- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application Medicinal Research Reviews URL

- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Oriental Journal of Chemistry URL

- International Journal of Science and Applied Technology (IJSAT)

- Recent Advances in Pyrimidine-Based Drugs MDPI / PMC URL

- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review ResearchGate URL

Sources

The Aminopyrimidine Scaffold in Modern Drug Discovery: A Technical Guide to Kinase Inhibition and Beyond

Executive Summary

In the realm of modern medicinal chemistry, the aminopyrimidine core has cemented its status as a "privileged scaffold." Its structural versatility and inherent ability to engage with a wide array of biological targets—most notably the ATP-binding pockets of protein kinases—make it an indispensable building block in targeted therapeutics[1]. From the early days of sulfa drugs to the revolution of targeted cancer therapies like imatinib, aminopyrimidines have consistently demonstrated profound clinical utility[1].

As a Senior Application Scientist, I approach scaffold optimization not merely as an exercise in synthetic chemistry, but as a multidimensional balancing act. We must engineer molecules that achieve low-nanomolar target engagement while simultaneously navigating the treacherous waters of kinome selectivity, adaptive resistance, and off-target liabilities (such as hERG-mediated cardiotoxicity)[2]. This whitepaper provides an in-depth, mechanistic exploration of aminopyrimidine derivatives, detailing their structural rationale, recent breakthroughs in oncology, and the rigorous, self-validating experimental workflows required to advance these compounds from the bench to the clinic.

The Mechanistic Rationale: Structural Preorganization and Hinge Binding

The ubiquitous success of aminopyrimidine derivatives in oncology stems from their function as highly effective ATP bioisosteres[3]. Protein kinases regulate critical cellular signaling pathways; their dysregulation is a hallmark of oncogenesis[3].

The 2-aminopyrimidine core is uniquely suited to competitively inhibit the ATP-binding site of these kinases. The nitrogen atoms within the pyrimidine ring and the exocyclic amino group act as a highly efficient bidentate hydrogen bond donor-acceptor system[4]. This motif perfectly complements the backbone amide linkages (e.g., the NH and C=O groups) located in the hinge region of the kinase domain[4]. By anchoring tightly to the hinge, the scaffold effectively blocks ATP from binding, thereby halting downstream phosphorylation cascades and inducing apoptosis in malignant cells[3].

Fig 1. Mechanistic pathway of aminopyrimidine-mediated kinase inhibition.

Recent Breakthroughs in Targeted Oncology

The modularity of the aminopyrimidine core allows for systematic exploration of the structure-activity relationship (SAR)[1]. Recent literature highlights several critical advancements where strategic substitutions have overcome historical limitations in drug design.

-

Overcoming AML Resistance and Cardiotoxicity: FMS-like tyrosine kinase 3 (FLT3) mutations drive aggressive Acute Myeloid Leukemia (AML)[5]. However, first-generation inhibitors often fail due to acquired resistance and human ether-a-go-go-related gene (hERG) channel blockade, which causes severe cardiotoxicity[2]. Recent optimization of 2-aminopyrimidines yielded Compound 18, a dual FLT3/CHK1 inhibitor that not only overcomes FLT3-ITD-TKD mutations but also significantly reduces hERG affinity (IC₅₀ = 58.4 μM for hERG), decoupling efficacy from cardiac liability[2]. Similarly, Compound 15 demonstrated robust antiproliferative activity against MV4-11 cells (IC₅₀ = 0.83 nM) by effectively targeting both wild-type and D835Y mutant FLT3[5].

-

Targeting the EGFR "Gatekeeper" Mutation: In Non-Small Cell Lung Cancer (NSCLC), the EGFR T790M mutation increases ATP affinity, rendering early inhibitors obsolete[6]. By appending a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chain to an aminopyrimidine core, researchers developed Compound A12. This non-covalent, reversible inhibitor exploits novel hydrophobic pockets to achieve an IC₅₀ of 4.0 nM against the double mutant (EGFR L858R/T790M) while maintaining >42-fold selectivity over wild-type EGFR[6].

-

Aurora Kinase (AURK) Inhibition: N-trisubstituted pyrimidine derivatives have shown profound efficacy against cell cycle regulators like AURKA and AURKB. For instance, Compound 38j exhibited an IC₅₀ of 7.1 nM against AURKA and successfully repressed tumor growth by 50–60% in in-vivo xenograft models[7].

Quantitative Data Summary

| Compound | Primary Target(s) | Structural Modification | In Vitro Potency (IC₅₀ / K_D) | Key Pharmacological Advantage |

| Compound 18 | FLT3 / CHK1 | 2-aminopyrimidine core | < 10 nM (FLT3) | Overcomes adaptive resistance; significantly reduced hERG liability[2]. |

| Compound 15 | FLT3 (WT & D835Y) | 2-aminopyrimidine core | 7.42 nM (WT) | Robust efficacy against TKD/ITD mutations in AML models[5]. |

| Compound A12 | EGFR (L858R/T790M) | Tetrahydrothieno[3,2-c]pyridine | 4.0 nM | Non-covalent reversible inhibition; >42-fold selectivity over WT EGFR[6]. |

| Compound 38j | AURKA / AURKB | N-trisubstituted pyrimidine | 7.1 nM (AURKA) | Potent anti-proliferative activity; represses tumor growth by 50–60%[7]. |

| Compound 23 | EPHA2 / GAK | Macrocyclic 2-aminopyrimidine | 7.7 nM (GAK K_D) | Enhanced kinome selectivity via back-pocket targeting and rigid preorganization[4]. |

Experimental Workflows: From Synthesis to Validation

In drug discovery, a compound's perceived value is only as robust as the assay used to validate it. To prevent false positives—such as compounds that merely deplete ATP or act as non-specific aggregators—we employ a self-validating cascade of orthogonal assays.

Fig 2. Step-by-step experimental workflow for aminopyrimidine derivative validation.

Protocol A: Differential Scanning Fluorimetry (DSF) for Target Engagement

Causality & Rationale: We utilize DSF as a primary screen because it directly measures the thermodynamic stabilization of the kinase domain upon ligand binding, completely independent of enzymatic activity[4]. This eliminates artifacts caused by ATP depletion or assay-interfering fluorescence. A self-validating DSF protocol must include a positive control (e.g., Staurosporine) and a vehicle control (DMSO) to establish the dynamic range of the thermal shift (ΔTm).

Step-by-Step Methodology:

-

Protein Preparation: Dilute the purified recombinant kinase domain to a final concentration of 2 μM in an optimized buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Why? High ionic strength prevents non-specific electrostatic aggregation prior to melting.

-

Dye Addition: Add SYPRO Orange dye (final concentration 5X from a 5000X stock). Why? SYPRO Orange is environmentally sensitive; it remains quenched in aqueous solutions but fluoresces highly when it binds to the hydrophobic core of the protein exposed during thermal denaturation.

-

Compound Incubation: Dispense 10 μM of the aminopyrimidine derivative into the well. Incubate the plate in the dark at room temperature for 30 minutes. Why? This allows the system to reach thermodynamic equilibrium, ensuring the compound is fully anchored to the hinge region.

-

Thermal Denaturation: Subject the plate to a thermal ramp from 25°C to 95°C at a rate of 0.5°C/minute using a Real-Time PCR machine.

-

Data Analysis: Calculate the melting temperature (Tm) by taking the first derivative of the fluorescence emission curve. A positive ΔTm > 2°C relative to the DMSO control strongly indicates specific target engagement[4].

Protocol B: Isogenic BaF3 Cell Proliferation Assay for Mutant Selectivity

Causality & Rationale: Demonstrating in vitro kinase binding is insufficient; the compound must penetrate the cell membrane and selectively kill cells driven by the target kinase. We use the murine pro-B cell line BaF3, which is naturally dependent on IL-3 for survival. When transfected with an oncogenic kinase (e.g., FLT3-ITD), the cells become IL-3 independent[5]. By comparing cytotoxicity in the presence and absence of IL-3, we definitively separate target-specific inhibition from general, off-target cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed isogenic BaF3 cells (expressing wild-type or mutant kinases) at a density of 5×103 cells/well in 96-well plates. Prepare two parallel sets: one cultured in standard media, and one supplemented with 10 ng/mL murine IL-3.

-

Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of the aminopyrimidine derivative (ranging from 10 μM to 0.5 nM). Why? A broad dilution series ensures the capture of a complete sigmoidal dose-response curve, which is mathematically required for an accurate IC₅₀ calculation.

-

Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Viability Measurement: Add CellTiter-Glo reagent to each well and measure luminescence. Why? Luminescence here is directly proportional to ATP levels, providing a highly sensitive readout of metabolically active cells.

-

Validation Logic: A successful candidate will show a low-nanomolar IC₅₀ in the IL-3 negative condition (target-driven growth) but a significantly higher IC₅₀ in the IL-3 positive condition (IL-3 driven growth), proving that the cell death is mechanistically tied to kinase inhibition rather than broad-spectrum toxicity[5].

Future Perspectives: Macrocyclization and PROTACs

While the 2-aminopyrimidine core is highly potent, its reliance on the highly conserved kinase hinge region can lead to kinome promiscuity. To combat this, the field is rapidly moving toward macrocyclization . By structurally preorganizing the acyclic aminopyrimidine into a rigid macrocycle, we lock the molecule into its bioactive conformation[4]. This minimizes the entropic penalty upon binding and allows the molecule to selectively project into less-conserved "back-pocket" regions of the kinase. Recent applications of this strategy have yielded highly selective EPHA2/GAK inhibitors (e.g., Compound 55), paving the way for the next generation of precision therapeutics[4].

Furthermore, the solvent-exposed vectors of the aminopyrimidine scaffold make it an ideal warhead for the development of Proteolysis Targeting Chimeras (PROTACs), transitioning the paradigm from simple kinase inhibition to targeted kinase degradation.

References

-

BenchChem. "The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide." 1

-

BenchChem. "The Biological Activity of Aminopyrimidine Acetamide Derivatives: A Technical Guide." 3

-

Li, X., et al. "Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities." Journal of Medicinal Chemistry, 2023.

-

Zhou, Y., et al. "Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2023.

-

Liu, Y., et al. "Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as potent EGFR inhibitors." European Journal of Medicinal Chemistry, 2021.

-

Jadhav, M., et al. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules, 2021.

-

Lücking, U., et al. "Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors." PMC, 2023. 4

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Senior Application Scientist Technical Guide

Executive Summary

In modern targeted therapeutics, particularly the development of ATP-competitive kinase inhibitors, the functionalized pyrimidine core is a privileged scaffold. 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (CAS: 1337882-08-2) represents a highly versatile building block[1]. It features a bidentate hydrogen-bonding network via its 4-amino group and pyrimidine nitrogen, a sterically directing 6-methyl group, and a highly nucleophilic 2-hydroxyethyl extension.

As a Senior Application Scientist, I have observed that the mishandling of such bifunctional intermediates—specifically regarding moisture exposure and oxidative degradation—frequently leads to downstream synthetic failures. This whitepaper establishes a self-validating framework for the physicochemical profiling, safe handling, and chemoselective manipulation of this critical intermediate.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol is the first step in designing robust experimental protocols. The compound exhibits distinct regional nucleophilicity: the primary alcohol is highly reactive and prone to oxidation, whereas the 4-amino group is deactivated by the electron-withdrawing nature of the pyrimidine ring (resonance delocalization of the nitrogen lone pair).

Table 1: Physicochemical & Structural Properties

| Property | Value | Mechanistic Implication |

| Chemical Name | 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol | Scaffold for kinase inhibitor synthesis. |

| CAS Registry Number | 1337882-08-2 | Unique identifier for procurement[1]. |

| Molecular Formula | C7H11N3O | Determines mass-balance in reactions. |

| Molecular Weight | 153.18 g/mol | Used for precise stoichiometric calculations[2]. |

| SMILES | CC1=CC(N)=NC(CCO)=N1 | Enables computational docking studies[2]. |

| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors | Critical for target protein binding affinity. |

| Storage Conditions | 2-8 °C, Inert Atmosphere | Prevents ambient moisture absorption[3]. |

Hazard Identification and Safety Protocols

Pyrimidine derivatives containing primary amines and alcohols exhibit localized basicity, which can lead to nucleophilic attack on biological membranes, causing severe irritation[3]. Strict adherence to safety protocols is non-negotiable.

Table 2: Hazard Identification & Mitigation Strategy

| Hazard Category | GHS Statements | Causality & Mitigation Strategy |

| Skin/Eye Irritation | H315, H319 | Cause: Basic amine groups disrupt lipid bilayers. Mitigation: Wear nitrile gloves (≥0.11mm thickness) and splash-proof safety goggles[3]. |

| Respiratory Hazard | H335, P261 | Cause: Fine crystalline dust can irritate mucosal linings. Mitigation: Handle exclusively within a Class II biosafety cabinet or chemical fume hood[3]. |

| Systemic Toxicity | P301+P312 | Cause: Unintended ingestion alters cellular kinase activity. Mitigation: Strict separation of lab/office spaces; wash hands thoroughly post-handling[3]. |

Mechanistic Utility in Drug Discovery

The strategic value of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol lies in its exact spatial geometry. When designing kinase inhibitors, the pyrimidine core acts as the central anchor.

-

Hinge Region Binding: The 4-amino group and the adjacent N3 pyrimidine nitrogen form critical bidentate hydrogen bonds with the peptide backbone of the kinase hinge region.

-

Hydrophobic Pocket: The 6-methyl group projects into a small hydrophobic pocket, enhancing target selectivity by introducing steric clashes with off-target kinases.

-

Solvent-Exposed Vector: The 2-hydroxyethyl group acts as a versatile vector projecting into the solvent-exposed channel. It can be functionalized (e.g., via etherification or PEGylation) to tune the drug's pharmacokinetic properties (ADME) without disrupting the primary binding affinity.

Fig 1. Pharmacophore mapping of the pyrimidine scaffold within a kinase active site.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic justification (causality) and an in-line quality control (QC) check.

Protocol A: Safe Handling and Preparation of 10 mM Stock Solutions

Improper handling of cold-stored hygroscopic compounds introduces water, which rapidly degrades anhydrous reaction yields.

-

Thermal Equilibration: Remove the sealed vial from 2-8 °C storage[2]. Do not open immediately. Place it in a desiccator at room temperature for 30 minutes.

-

Causality: Opening a cold vial causes ambient moisture to condense on the powder, ruining the anhydrous integrity of the batch.

-

-

Anti-Static Weighing: Transfer the vial to a chemical fume hood. Using an anti-static gun on the spatula, weigh out exactly 15.32 mg of the compound.

-

Anhydrous Dissolution: Transfer the powder to an amber glass vial. Add exactly 10.0 mL of anhydrous DMSO (stored over 3Å molecular sieves).

-

Causality: DMSO is required to fully solvate both the polar hydrogen-bonding network and the lipophilic pyrimidine core. Amber glass prevents UV-induced degradation.

-

-

Self-Validation (QC Check): Visually inspect the solution against a black background under bright light. The solution must be perfectly clear. Any micro-particulates indicate incomplete dissolution or salt-form precipitation.

-

Storage: Aliquot the solution into 1 mL fractions, purge the headspace with Argon gas, and store at -20 °C.

Fig 2. Standardized workflow for the handling and QC validation of pyrimidine derivatives.

Protocol B: Chemoselective O-Silylation (Alcohol Protection)

This protocol leverages the differential nucleophilicity between the primary alcohol and the primary amine to selectively protect the alcohol without needing to mask the amine.

-

Reaction Setup: In an oven-dried, Argon-purged round-bottom flask, dissolve 1.0 eq of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol in anhydrous DMF (0.2 M).

-

Catalyst Addition: Add 2.0 eq of Imidazole to the stirring solution.

-

Causality: Imidazole serves a dual purpose: it acts as a base to scavenge the HCl byproduct, and it acts as a nucleophilic catalyst to generate a highly reactive silyl-imidazolium intermediate.

-

-

Reagent Addition: Cool the flask to 0 °C. Dropwise, add 1.1 eq of tert-Butyldimethylsilyl chloride (TBS-Cl) dissolved in DMF. Allow the reaction to warm to room temperature over 4 hours.

-

Self-Validation (QC Check): Extract a 5 µL aliquot, quench in methanol, and run an LC-MS. The presence of a single major peak with m/z [M+H]+ corresponding to the mono-silylated product confirms that the less nucleophilic 4-amino group remained unreacted, validating the chemoselective premise.

-

Workup: Quench the reaction with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

Sources

Whitepaper: 2-Amino-6-Methylpyrimidine Compounds in Modern Drug Discovery

A Comprehensive Technical Guide on Synthesis, Pharmacological Mechanisms, and Biological Evaluation

Executive Summary & Structural Significance

The pyrimidine scaffold is a cornerstone of medicinal chemistry, offering a highly versatile pharmacophore for drug design. Specifically, 2-amino-6-methylpyrimidine (often referred to interchangeably as 2-amino-4-methylpyrimidine, CAS 108-52-1, due to ring symmetry) serves as a critical intermediate in the synthesis of advanced therapeutics, including anticancer agents, antiviral drugs (such as HIV reverse-transcriptase inhibitors), and broad-spectrum antimicrobials[1].

The structural significance of this compound lies in its dual functionality. The pyrimidine ring provides a stable, lipophilic core that easily penetrates biological membranes, while the 2-amino group acts as a highly specific hydrogen bond donor and acceptor. In the context of kinase inhibition, this 2-amino moiety is indispensable for anchoring the molecule to the ATP-binding pocket (hinge region) of target enzymes, a causality that dictates the success or failure of targeted oncology drugs[2].

Advanced Synthetic Methodologies

The derivatization of 2-amino-6-methylpyrimidine often requires nucleophilic aromatic substitution or cross-coupling reactions. Conventional thermal heating methods frequently suffer from prolonged reaction times and thermal degradation of the amino group. To circumvent this, modern protocols employ microwave-assisted, palladium-catalyzed amination.

Synthetic workflow of 2-amino-6-methylpyrimidine derivatives via microwave amination.

Protocol: Microwave-Assisted Amination of 2-Amino-4-chloro-6-methylpyrimidine

Objective: Synthesize 2-amino-6-substituted pyrimidines with high yield and purity while preventing thermal degradation.

Scientific Causality & Reasoning: Microwave irradiation provides uniform dielectric heating, which drastically reduces reaction times from hours to minutes compared to conventional thermal heating. The use of Bis(dibenzylideneacetone)palladium(0) [Pd(dba)2] and Xantphos facilitates the cross-coupling by stabilizing the palladium intermediate during the oxidative addition of the aryl chloride, ensuring high regioselectivity[3].

Step-by-Step Methodology:

-

Preparation of Reaction Mixture: In a microwave-safe quartz vessel, combine 2-amino-4-chloro-6-methylpyrimidine (1.0 eq), the desired amine (e.g., piperazine derivatives, 1.2 eq), Pd(dba)2 (0.05 eq), and Xantphos (0.05 eq) in anhydrous dioxane.

-

Atmosphere Control: Purge the vessel with argon gas for 5 minutes. Causality: Palladium catalysts are highly sensitive to oxygen, which can prematurely oxidize active Pd(0) to inactive Pd(II), halting the catalytic cycle.

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 120°C for 15 minutes.

-

Self-Validating Step (Reaction Monitoring): Perform Thin Layer Chromatography (TLC) using a CH2Cl2/CH3OH (9:1) mobile phase. The complete disappearance of the starting material spot (Rf ≈ 0.4) and the appearance of a new product spot (Rf ≈ 0.22) confirms the reaction has reached the end-point[3]. If starting material persists, irradiate for an additional 5 minutes.

-

Workup & Purification: Filter the mixture through a Celite pad to remove the spent palladium catalyst. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to isolate the pure derivative.

Pharmacological Profiling & Biological Activity

Derivatives of 2-amino-6-methylpyrimidine exhibit profound biological activities across multiple therapeutic areas.

Oncology: Kinase Inhibition

In the development of 2[2], the 2-amino-6-methylpyrimidine-5-carbonitrile group acts as a critical hinge-binding moiety. Research demonstrates that the 2-amino group is non-negotiable for target affinity; removing it results in a complete loss of PI3Kδ potency, whereas its inclusion restores high potency (IC50 = 3–4 nM for HDAC6 and robust PI3Kδ inhibition)[2].

Dual PI3K/HDAC inhibition pathway mediated by 2-amino-6-methylpyrimidine derivatives.

Antimicrobial Efficacy

N-alkylated heterocyclic compounds derived from 2-amino-6-methylpyrimidine have been extensively investigated as prospective NDM1 inhibitors and broad-spectrum antibacterial agents. 4[4] reveal that pyrazole-based pyrimidine derivatives exhibit potent bactericidal activity.

Quantitative Biological Activity Summary

| Derivative Class | Target / Organism | Biological Activity Metric | Key Mechanism | Ref. |

| Compound 48c (Nitrile-substituted) | PI3Kδ / HDAC6 | HDAC6 IC50 = 3–4 nM; High PI3Kδ Potency | Hinge region binding via 2-amino group | [2] |

| Compound 12 (Pyrazole-based) | Escherichia coli | MIC = 134.9 mg/L | Bactericidal (MBC/MIC ≤ 2) | |

| Compound 12 (Pyrazole-based) | Staphylococcus aureus | MIC = 168.7 mg/L | Bactericidal (MBC/MIC ≤ 2) | [4] |

| Compound 6c (Piperazine-based) | Pathogenic Strains | Significant antibacterial activity | Disruption of cellular pathways |

Physicochemical Stability & Formulation Considerations

For drug development professionals, the stability of the active pharmaceutical ingredient (API) precursor is paramount. 2-Amino-4-methylpyrimidine is relatively stable at room temperature but is susceptible to oxidative degradation.

Industrial Handling Protocol: To maintain structural integrity during scale-up, the compound must be isolated from strong oxidizing agents.1[1] demonstrate that optimizing storage conditions to 4°C and 30% relative humidity significantly suppresses deamination. This environmental control has been proven to increase the purity of the raw material from 98.5% to 99.2%, reducing the deamination impurity spectrum from 0.8% to 0.1%, thereby ensuring downstream synthetic reliability for antiviral drug precursors[1].

References

- Source: Academia.

- Title: 2-Amino-4-methylpyrimidine CAS 108-52-1 Suppliers, Manufacturers, Factory Source: Bloom Tech URL

- Title: Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors Source: PMC - NIH URL

- Title: New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties Source: MDPI URL

Sources

The Privileged Pyrimidine Scaffold: Mechanistic Insights and Synthetic Strategies in Modern Medicinal Chemistry

The pyrimidine nucleus—a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3—is a cornerstone of modern drug discovery. As a fundamental building block of nucleic acids (cytosine, thymine, uracil), it possesses inherent biological relevance. In medicinal chemistry, the pyrimidine scaffold acts as a "privileged structure," capable of binding to diverse biological targets with high affinity. This technical guide explores the mechanistic rationale behind pyrimidine-based drug design, focusing on its role as an ATP isostere in kinase inhibition, its antiviral applications, and the self-validating synthetic protocols required to construct these complex architectures.

Mechanistic Rationale: Pyrimidines as ATP Isosteres in Oncology

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of oncogenesis. The pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine bicyclic systems have emerged as premier scaffolds for kinase inhibition[1].

Causality in Design: Why are these specific fused pyrimidines so effective? The pyrazolo-pyrimidine core is a structural isostere of the adenine ring of adenosine triphosphate (ATP). This structural mimicry allows the scaffold to dock seamlessly into the highly conserved ATP-binding pocket (hinge region) of target kinases. The nitrogen atoms in the pyrimidine ring act as critical hydrogen bond acceptors, while the adjacent NH groups (in pyrazoles) act as donors. Together, they form a robust bidentate hydrogen-bonding network with the peptide backbone of the hinge region. This precise geometric complementarity displaces ATP, halting downstream phosphorylation and arresting cell proliferation[1].

Mechanism of ATP-competitive kinase inhibition by pyrimidine derivatives.

A landmark example of this design is Ibrutinib, approved by the FDA in 2013 for B-cell malignancies. Ibrutinib utilizes a pyrazolo[3,4-d]pyrimidine core to anchor into Bruton's tyrosine kinase (BTK), while an α,β-unsaturated carbonyl moiety undergoes a Michael addition with the Cys481 residue, forming an irreversible covalent bond[1].

Quantitative Structure-Activity Relationship (SAR) Data

The optimization of pyrimidine scaffolds involves rigorous SAR studies to maximize potency (lowering the half-maximal inhibitory concentration, IC50) and kinase selectivity. Table 1 summarizes the inhibitory concentrations of key pyrimidine-based candidates, demonstrating the versatility of the scaffold across different kinase targets.

Table 1: Inhibitory Profiling of Pyrimidine-Based Kinase Inhibitors

| Compound | Scaffold Type | Primary Target | IC50 Value | Clinical Status / Note |

| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | 0.5 nM | FDA Approved (2013) |

| Compound 11 | Pyrazolo[3,4-d]pyrimidine | BTK | 7.95 nM | Preclinical (Alkynyl ether linker) |

| Compound 8 | Pyrazolo[3,4-d]pyrimidine | ATR | 66.0 nM | Preclinical |

| SCH900776 | Pyrazolo[1,5-a]pyrimidine | CHK1 | 3.0 nM | Clinical Trials |

| Compound 57 | Quinazoline (Fused Pyrimidine) | BRAF V600E | 8.0 nM | Preclinical |

Data aggregated from recent pharmacological evaluations of pyrazolo-pyrimidine derivatives[1][2].

Antiviral Applications: Chain Termination Mechanics

Beyond oncology, pyrimidine derivatives are foundational to antiviral therapy. Nucleoside analogs such as Zidovudine (AZT) and Lamivudine incorporate modified pyrimidine bases to disrupt viral replication[3].

Mechanism of Action: These compounds act as prodrugs that undergo intracellular phosphorylation by host kinases to their active triphosphate forms. Viral DNA/RNA polymerases mistakenly incorporate these pyrimidine analogs into the nascent viral genome. Because these synthetic analogs lack the essential 3'-OH group on their sugar moiety, the formation of the next 5'-3' phosphodiester bond is chemically impossible. This results in obligate chain termination, effectively halting the replication of viruses such as HIV and Hepatitis B[3].

Synthetic Methodologies: The Biginelli Reaction Protocol

The synthesis of complex pyrimidine derivatives, specifically 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), relies heavily on the Biginelli reaction. Originally reported in 1891, this one-pot, three-component cyclocondensation is a masterpiece of multicomponent reaction (MCR) design[4].

Causality in the Reaction Mechanism: The reaction between an aldehyde, a β-ketoester, and urea is catalyzed by Brønsted or Lewis acids. The acid catalyst is critical because it facilitates the rate-determining step: the condensation of the aldehyde and urea to form an electrophilic N-acyliminium ion intermediate. Without sufficient acid catalysis, the aldehyde may preferentially react with the β-ketoester via a competing Knoevenagel condensation, leading to undesired α,β-unsaturated dicarbonyl byproducts[5].

Mechanistic workflow of the acid-catalyzed Biginelli multicomponent reaction.

Optimized Step-by-Step Protocol for DHPM Synthesis

This protocol is designed as a self-validating system. The choice of solvent and temperature ensures kinetic control, while the workup leverages solubility differentials to isolate the pure product without the need for column chromatography[5].

-

Reagent Preparation: In a round-bottom flask, combine the aryl aldehyde (1.0 equiv), β-ketoester (e.g., ethyl acetoacetate, 1.0 equiv), and urea (1.5 equiv). Rationale: A slight molar excess of urea drives the equilibrium toward the N-acyliminium intermediate, suppressing the Knoevenagel side reaction.

-

Catalyst Addition: Add a catalytic amount of acid (e.g., 20 mol% Boric acid or NaHSO4) dissolved in absolute ethanol (10 mL per gram of aldehyde). Rationale: Ethanol serves as a protic solvent that stabilizes the transition states while allowing for a homogeneous reflux.

-

Reflux: Heat the mixture to reflux (approx. 78°C) under continuous stirring for 1 to 3 hours. Monitor reaction progress via TLC (Thin-Layer Chromatography) using an ethyl acetate/hexane eluent.

-

Precipitation (Self-Validation Step): Once the aldehyde is consumed, remove the flask from heat and allow it to cool to room temperature. Pour the mixture into 20 mL of ice-cold distilled water while stirring vigorously. Rationale: The target DHPM is highly hydrophobic and will rapidly precipitate in cold water. Unreacted urea and the acid catalyst remain highly water-soluble, effectively separating the product from impurities in a self-sorting manner[5].

-

Filtration and Washing: Collect the precipitated solid via vacuum filtration (Büchner funnel). Wash the filter cake with additional aliquots of ice-cold water (2 x 10 mL) to remove residual acid.

-

Purification: Recrystallize the crude solid from hot ethanol. Rationale: Recrystallization exploits the temperature-dependent solubility of the DHPM, yielding highly pure, crystalline pyrimidine derivatives suitable for biological assays.

Conclusion

The pyrimidine scaffold remains a highly privileged structure in medicinal chemistry. By understanding the precise atomic interactions—such as ATP hinge-region mimicry—and mastering synthetic pathways like the Biginelli reaction, researchers can continue to exploit this versatile heterocycle. The convergence of rational drug design and robust synthetic methodologies ensures that pyrimidine derivatives will remain at the forefront of targeted therapies for oncology and infectious diseases.

Sources

Unveiling the Tautomeric Dynamics of Aminopyrimidine Derivatives: A Comprehensive Guide for Drug Design

Executive Summary

Aminopyrimidine scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors, antimicrobial agents, and central nervous system therapeutics. A critical, yet often underappreciated, aspect of their pharmacology is their ability to undergo amino-imino tautomerism. While the amino form is generally the global thermodynamic minimum in the gas phase and aqueous solution, the imino tautomer can be stabilized by specific microenvironments, such as the binding pocket of a target protein or through complexation with coenzymes like Thiamin diphosphate (ThDP)[1]. Failure to account for these rare tautomeric states during computer-aided drug design (CADD) can lead to highly inaccurate predictions of binding affinity, micro-pKa, and hydrogen-bond geometries[2].

This technical guide provides an in-depth roadmap for investigating the tautomerism of aminopyrimidine derivatives, integrating advanced solid-state NMR spectroscopy, quantum mechanical modeling, and excited-state photodynamics.

Section 1: The Mechanistic Landscape of Aminopyrimidine Tautomerism

The tautomerization of derivatives like 2-aminopyrimidine and 4-aminopyrimidine involves an intramolecular or solvent-mediated proton transfer between the exocyclic amino group and the endocyclic ring nitrogen. This shifts the molecule from a hydrogen-bond donor-rich state (amino) to a state with an altered donor/acceptor profile (imino).

Causality in Microenvironmental Stabilization

In isolation, the imino form is energetically penalized (typically by 10–15 kcal/mol) due to the disruption of aromaticity in the pyrimidine ring[3]. However, in the presence of proton donors/acceptors (e.g., acetic acid, water, or enzymatic active site residues), a double proton-transfer reaction can occur. For instance, fluorescence spectroscopy has demonstrated that in the excited state, 2-aminopyrimidine undergoes a photoinduced amino-imino tautomerization facilitated by a hydrogen-bonded complex with acetic acid, resulting in a distinct imino-tautomer emission[4]. The enthalpy changes for such complex formations are highly dependent on the steric and electronic effects of methyl substitutions on the pyrimidine ring[4].

Fig 1. Amino-imino tautomerization pathway via a hydrogen-bonded intermediate complex.

Section 2: Advanced Analytical Workflows for Tautomer Elucidation

Solution-state NMR often fails to capture individual tautomers due to rapid intermolecular proton exchange on the NMR timescale, which results in time-averaged chemical shifts. To circumvent this, researchers must employ Solid-State Magic-Angle Spinning (MAS) NMR coupled with Density Functional Theory (DFT) to create a self-validating analytical loop[1].

Protocol 1: Solid-State MAS NMR and Isotopic Labeling

Objective: To freeze proton exchange and measure the Chemical Shift Anisotropy (CSA) tensors of specific nitrogen and carbon atoms, which are highly sensitive to their local electronic environment (protonation vs. unprotonation).

Step-by-Step Methodology:

-

Isotopic Enrichment: Synthesize the aminopyrimidine derivative with selective 15 N labeling at the exocyclic amino group and 13 C labeling at the adjacent ring carbons (e.g., C2 or C4).

-

Causality: 15 N has a low natural abundance (~0.36%); enrichment is mandatory to achieve a sufficient signal-to-noise ratio for precise CSA tensor extraction without prohibitive acquisition times[1].

-

-

Sample Preparation: Crystallize or lyophilize the compound to ensure a uniform solid-state lattice.

-

Causality: The solid state prevents the rapid solvent-mediated proton exchange seen in solution, effectively "freezing" the molecule in its preferred tautomeric state.

-

-

MAS NMR Acquisition: Pack the sample into a zirconia rotor and spin at the magic angle (54.74°) at high frequencies (e.g., 10-20 kHz). Use recoupling pulse sequences (like ROCSA) to reintroduce the CSA information that MAS normally averages out.

-

Tensor Extraction: Deconvolve the spinning sideband manifold to extract the principal components of the 13 C and 15 N CSA tensors ( δ11 , δ22 , δ33 ).

Protocol 2: Computational Validation via DFT

Objective: To assign the experimental CSA tensors to specific tautomeric or ionization states (e.g., 4-aminopyrimidine vs. 4-aminopyrimidinium) by matching them against quantum mechanical predictions[5].

Step-by-Step Methodology:

-

Geometry Optimization: Optimize the structures of all plausible tautomers (amino, imino, zwitterionic) using DFT at the B3LYP/6-311++G(d,p) level.

-

Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the nitrogen lone pairs, which dictate both hydrogen-bonding interactions and magnetic shielding[3].

-

-

GIAO Calculation: Compute the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method[6].

-

Tensor Matching (The Self-Validating Step): Convert the computed shielding tensors to chemical shifts and compare the principal components against the experimental MAS NMR data. A high correlation coefficient confirms the predominant tautomeric state in the solid lattice, validating both the experimental isolation and the theoretical model[1].

Fig 2. Self-validating workflow combining MAS NMR and DFT to elucidate tautomeric states.

Section 3: Quantitative Data and SBDD Implications

Understanding these states is not merely an academic exercise; it is a prerequisite for accurate Structure-Based Drug Design (SBDD). When generating tautomers for in silico screening, algorithms must evaluate micro-pKa values to predict the dominant state in the physiological pH range[2]. If a kinase inhibitor binds exclusively in its rare imino form, standard docking simulations using the amino form will yield false negatives due to mismatched hydrogen bond geometries.

Comparative Parameters of Aminopyrimidine Tautomers

The following table summarizes the key thermodynamic and spectroscopic differentiators between the two primary states, synthesized from combined experimental and computational literature[1][3][6]:

| Parameter | Amino Tautomer (e.g., 2-Aminopyrimidine) | Imino Tautomer (e.g., 2(1H)-Pyrimidinimine) |

| Relative Thermodynamic Stability (Gas Phase) | Global Minimum (0.0 kcal/mol) | +10 to +15 kcal/mol (Disfavored) |

| Primary Hydrogen Bonding Role | Exocyclic NH 2 (Strong Donor) | Endocyclic NH (Donor), Exocyclic NH (Acceptor) |

| Typical 15 N NMR Chemical Shift (Exocyclic) | ~ 60 - 80 ppm (Amine region) | ~ 150 - 180 ppm (Imine region) |

| Enzymatic/Biological Relevance | Default resting state in aqueous media | Transient catalytic intermediate (e.g., ThDP enzymes) |

By rigorously applying the MAS NMR and DFT workflows detailed above, drug development professionals can confidently map the tautomeric landscape of novel aminopyrimidine derivatives, ensuring that computational models align with physical reality.

References

-

Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. National Institutes of Health (PubMed).[Link]

-

Solid-State NMR and Density Functional Theory Studies of Ionization States of Thiamin. National Institutes of Health (PMC).[Link]

-

Solid-state NMR and density functional theory studies of ionization states of thiamin. National Institutes of Health (PubMed).[Link]

-

DFT Calculations of Amine-Imine Tautomerism in Some Pyrimidine Derivatives and Their 1:1 and 1:2 Complexes With Water. ResearchGate.[Link]

-

Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5-pyrimidinecarbonitrile. Elsevier Pure / Sultan Qaboos University.[Link]

-

Generation of Tautomers Using Micro-pKa's. Journal of Chemical Information and Modeling (ACS Publications).[Link]

Sources

- 1. Solid-State NMR and Density Functional Theory Studies of Ionization States of Thiamin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-state NMR and density functional theory studies of ionization states of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

discovery and history of 2-substituted pyrimidines

An In-Depth Technical Guide to the Discovery and History of 2-Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract